chemical structure and physical properties of 2-(4-amino-3-chlorophenyl)acetonitrile
chemical structure and physical properties of 2-(4-amino-3-chlorophenyl)acetonitrile
An in-depth technical analysis of 2-(4-amino-3-chlorophenyl)acetonitrile requires moving beyond basic chemical descriptors to understand its behavior as a bifunctional building block in advanced organic synthesis. As an Application Scientist specializing in medicinal chemistry, I frequently leverage this compound's unique structural topography to design complex molecular scaffolds, particularly in the oncology space.
This guide deconstructs the structural mechanics, physical properties, and field-proven experimental workflows associated with this critical pharmaceutical intermediate.
Structural Mechanics and Electronic Topography
The utility of 2-(4-amino-3-chlorophenyl)acetonitrile (CAS: 80199-02-6) stems from its highly specific substitution pattern, which dictates its reactivity profile[1][2]:
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The Aniline Core (C4-Amino Group): The primary amine at the para position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS). Furthermore, the amine itself is a prime target for functionalization, such as amide coupling or reductive amination.
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The Aryl Chloride (C3-Chloro Group): Positioned ortho to the amine, the chlorine atom exerts a dual effect. Inductively, it acts as an electron-withdrawing group (EWG), subtly lowering the pKa of the adjacent amine compared to an unsubstituted aniline. Sterically, it restricts the rotational freedom of subsequent functional groups attached to the amine, a critical factor when designing drugs that must lock into specific protein binding pockets.
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The Cyanomethyl Group (C1-Acetonitrile): The −CH2CN moiety is isolated from the aromatic system's resonance by the methylene spacer. This prevents the strong electron-withdrawing nature of the nitrile from deactivating the phenyl ring. The nitrile group serves as a highly versatile synthetic handle, readily converted into primary amines, carboxylic acids, amides, or tetrazoles[1].
Physical Properties Profile
Accurate physical data is the foundation of any reliable experimental setup. Below is the validated physicochemical profile for 2-(4-amino-3-chlorophenyl)acetonitrile[3][4].
| Property | Value | Analytical Significance |
| Chemical Name | 2-(4-amino-3-chlorophenyl)acetonitrile | Standard IUPAC nomenclature |
| CAS Number | 80199-02-6 | Primary registry identifier |
| Molecular Formula | C8H7ClN2 | Determines stoichiometric calculations |
| Molecular Weight | 166.61 g/mol | Crucial for mass spectrometry (MS) validation |
| Boiling Point | 313.1 ± 27.0 °C at 760 mmHg | Indicates high thermal stability; requires high vacuum for distillation |
| Density | ~1.3 g/cm³ (predicted) | Relevant for phase separations during liquid-liquid extraction |
| Appearance | Solid (White to off-white powder) | Visual indicator of purity; discoloration suggests oxidation |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in H2O | Dictates solvent choice for reactions (polar aprotic preferred) |
Pharmaceutical Applications: The Menin-MLL Axis
In contemporary drug development, 2-(4-amino-3-chlorophenyl)acetonitrile is heavily utilized as a foundational intermediate in the synthesis of exo-aza spiro inhibitors [5]. These inhibitors are designed to disrupt the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein.
The Causality of Selection: Why use this specific molecule? The Menin binding pocket requires precise steric bulk and electronic interactions to competitively displace the MLL protein. The 3-chloro-4-amino substitution pattern provides the exact spatial geometry needed to anchor the inhibitor into the Menin pocket, making it a highly effective therapeutic strategy for treating MLL-rearranged leukemias and myelodysplastic syndrome (MDS)[5].
Figure 1: Mechanism of Menin-MLL complex disruption by small molecule inhibitors.
Experimental Workflow: Chemoselective Nitrile Reduction
A frequent challenge when working with halogenated phenylacetonitriles is reducing the nitrile group to a primary amine without inadvertently cleaving the carbon-halogen bond (hydrodehalogenation). Standard catalytic hydrogenation (e.g., H2 with Pd/C ) is notorious for stripping chlorine atoms from aromatic rings.
To circumvent this, I employ a chemoselective reduction using Borane-Tetrahydrofuran ( BH3⋅THF ) . Borane coordinates strongly to the nitrile nitrogen, facilitating hydride transfer without interacting with the aryl chloride.
Figure 2: Chemoselective synthetic workflow for target scaffold isolation.
Step-by-Step Protocol: Synthesis of 2-(4-Amino-3-chlorophenyl)ethan-1-amine
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Preparation: Flame-dry a 250 mL round-bottom flask. Under an argon atmosphere, dissolve 5.0 g (30 mmol) of 2-(4-amino-3-chlorophenyl)acetonitrile in 50 mL of anhydrous THF.
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Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 90 mL of a 1.0 M BH3⋅THF solution (90 mmol, 3.0 eq). Causality: The excess borane is required because the starting material contains an unprotected primary aniline, which will consume one equivalent of the hydride reagent.
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Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours.
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Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of 20 mL of Methanol. Caution: Vigorous hydrogen gas evolution will occur. Follow with 30 mL of 1M HCl and stir for 1 hour to break the stable boron-amine complex.
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Workup: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
The Self-Validating System
To guarantee the integrity of this protocol, it is built with a dual-validation checkpoint:
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Checkpoint 1 (TLC): Run a Thin-Layer Chromatography plate using a 9:1 Dichloromethane/Methanol system. The starting material ( Rf≈0.6 ) must completely disappear, replaced by a highly polar, ninhydrin-active spot ( Rf≈0.1 ) representing the new primary aliphatic amine.
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Checkpoint 2 (LC-MS): Perform Liquid Chromatography-Mass Spectrometry on the crude extract. The presence of the [M+H]+ peak at m/z 171.07 confirms the successful reduction of the nitrile. Crucially, the absence of a peak at m/z 137.10 validates that the aryl chloride bond remains intact, definitively proving the chemoselectivity of the BH3⋅THF reagent.
References
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NextSDS. "2-(4-amino-3-chlorophenyl)acetonitrile — Chemical Substance Information". NextSDS Database. URL:[Link]
- Google Patents. "US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction". United States Patent and Trademark Office.
Sources
- 1. nextsds.com [nextsds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-(4-amino-3-chlorophenyl)acetonitrile | 80199-02-6 [chemicalbook.com]
- 4. 2-(4-Amino-3-chlorophenyl)acetonitrile | 80199-02-6 [sigmaaldrich.com]
- 5. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction - Google Patents [patents.google.com]

